Dodecyl hexadecyl 3,3'-sulfanediyldipropanoate
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Overview
Description
Preparation Methods
The synthesis of dodecyl hexadecyl 3,3’-sulfanediyldipropanoate typically involves the esterification of dodecyl and hexadecyl alcohols with 3,3’-thiodipropionic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid . Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Dodecyl hexadecyl 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Dodecyl hexadecyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound’s long alkyl chains make it useful in studying membrane interactions and lipid bilayer formation.
Industry: It is used as an antioxidant in various industrial applications, including the stabilization of lubricants and plastics
Mechanism of Action
The mechanism of action of dodecyl hexadecyl 3,3’-sulfanediyldipropanoate primarily involves its ability to interact with lipid membranes and stabilize them. The long alkyl chains insert into the lipid bilayer, while the thioether linkage provides flexibility and stability. This interaction helps to prevent oxidative damage and maintain the integrity of the membrane .
Comparison with Similar Compounds
Dodecyl hexadecyl 3,3’-sulfanediyldipropanoate can be compared to other similar compounds such as:
Didodecyl 3,3’-thiodipropionate: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.
Dioctadecyl 3,3’-thiodipropionate: Similar in structure but with longer alkyl chains, which may enhance its stabilizing properties in certain applications.
These comparisons highlight the uniqueness of dodecyl hexadecyl 3,3’-sulfanediyldipropanoate in terms of its balance between chain length and functional properties.
Properties
CAS No. |
61799-66-4 |
---|---|
Molecular Formula |
C34H66O4S |
Molecular Weight |
571.0 g/mol |
IUPAC Name |
dodecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30-38-34(36)28-32-39-31-27-33(35)37-29-25-23-21-19-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
NSHNHAYBXMGOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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